2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide

Description

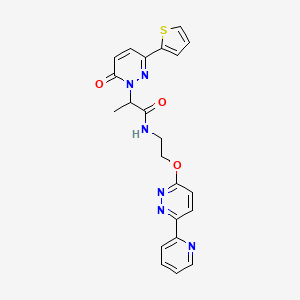

This compound is a pyridazinone derivative featuring a thiophene substituent at the 3-position of the pyridazinone core and a propanamide linker connected to a second pyridazine ring via an ether-oxygen bridge. The structure integrates dual heterocyclic systems (pyridazine and thiophene), which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases. Its molecular formula is C₂₄H₂₂N₆O₃S, with a molecular weight of 474.54 g/mol (calculated from structural data).

Properties

IUPAC Name |

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S/c1-15(28-21(29)10-8-18(27-28)19-6-4-14-32-19)22(30)24-12-13-31-20-9-7-17(25-26-20)16-5-2-3-11-23-16/h2-11,14-15H,12-13H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLDINZBMUCULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=NN=C(C=C1)C2=CC=CC=N2)N3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)propanamide is a complex organic molecule that belongs to the class of pyridazine derivatives. Its unique structural features suggest potential biological activities that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , which includes a pyridazine core, a thiophene ring, and an amide functional group. The presence of these elements contributes to its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 345.38 g/mol |

| LogP | 0.1582 |

| Polar Surface Area | 82.069 Ų |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 2 |

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in the realms of antimicrobial and anticancer properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structural motifs to this pyridazine derivative demonstrate significant antimicrobial properties. For instance, pyridazine derivatives have been reported to inhibit various bacterial strains effectively, suggesting that this compound may possess similar activity due to its structural characteristics .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in various studies. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation. For example, compounds with a similar thiophene-pyridazine framework have shown promising results against different cancer cell lines, indicating a potential for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The sulfonamide group may mimic natural substrates, allowing it to inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : The structural features may facilitate binding to receptors, influencing signaling pathways relevant to disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this derivative:

- Study on COX-II Inhibitors : Research highlighted novel sulfonamides with similar structures showing selective inhibition against COX-II, which is crucial in inflammatory processes. The most potent compounds exhibited IC50 values significantly lower than standard drugs like Celecoxib, indicating the potential for developing anti-inflammatory therapies .

- Antitumor Activity Assessment : In vitro studies demonstrated that compounds with thiophene and pyridazine moieties exhibited substantial cytotoxic effects on tumor cell lines, suggesting that modifications leading to enhanced lipophilicity could improve cellular uptake and efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyridazinone derivatives, emphasizing molecular features, substituents, and available

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to analogs like the triazolo-pyridazine derivative or benzothiazole-containing compound . Its dual pyridazine system may enhance target binding but could also increase metabolic instability.

Substituent Effects: Thiophene vs. Pyridazine vs. Triazolo-Pyridazine: The triazolo-pyridazine in introduces an additional nitrogen atom, which could alter electronic properties and hydrogen-bonding capacity.

Linker Diversity : The propanamide linker in the target compound provides greater conformational flexibility than the acetamide linkers in , which might influence binding to elongated enzyme pockets.

Data Gaps: None of the analogs or the target compound have reported biological activity (e.g., IC₅₀, Ki) or ADMET profiles in the provided evidence, limiting direct pharmacological comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.